7-Bromo-2-methylbenzo[b]thiophene
Description
Significance of Benzo[b]thiophene Core Structures in Scientific Discovery
Benzo[b]thiophene, an aromatic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. This core structure is of significant interest in medicinal chemistry and materials science. nih.govwikipedia.org The versatile nature of the benzo[b]thiophene scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities. nih.gov These compounds have shown potential as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. nih.govyoutube.com
The significance of the benzo[b]thiophene core also extends to its role as a structural motif in several commercially available drugs, including raloxifene, zileuton, and sertaconazole. wikipedia.org Its utility is further demonstrated in the manufacturing of dyes, such as thioindigo. wikipedia.org The continued exploration of benzo[b]thiophene derivatives is a testament to their importance in the development of new therapeutic agents and advanced materials. nih.gov
Overview of 7-Bromo-2-methylbenzo[b]thiophene within Substituted Benzothiophenes
Among the numerous substituted benzothiophenes, this compound is a notable derivative. Its structure features a bromine atom at the 7-position and a methyl group at the 2-position of the benzo[b]thiophene core. This specific substitution pattern influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.
The presence of the bromine atom at the 7-position provides a reactive site for various chemical transformations, such as nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functional groups, leading to the creation of more complex molecules with potential applications in drug discovery and materials science. The methyl group at the 2-position can also influence the compound's reactivity and biological interactions.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 75288-49-2 |
| Molecular Formula | C₉H₇BrS |
| Molecular Weight | 227.12 g/mol |
This table is interactive and based on available data.
Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Spectral data available |
| ¹³C NMR | Spectral data available |
| Mass Spectrometry | Spectral data available |
| Infrared (IR) | Spectral data available |
This table is interactive and based on available data. Specific peak information can be found in specialized chemical databases. chemsrc.com
The synthesis of this compound can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted precursors. One documented method involves the reaction of 1-bromo-2-[(2-chloro-2-propen-1-yl)thio]-benzene. chemicalbook.com
The study of this compound and other substituted benzothiophenes continues to be an active area of research, driven by the quest for novel compounds with enhanced biological activities and unique material properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHOPSWPWLPVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504755 | |
| Record name | 7-Bromo-2-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75288-49-2 | |
| Record name | 7-Bromo-2-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2-methyl-1-benzothiophene | |
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Synthetic Methodologies and Chemical Transformations of 7 Bromo 2 Methylbenzo B Thiophene and Its Analogues
Established Synthetic Pathways to 7-Bromo-2-methylbenzo[b]thiophene
The synthesis of this compound can be approached through various established methods, primarily involving the construction of the benzo[b]thiophene core followed by or incorporating a halogenation step.
Cyclization Reactions in Benzo[b]thiophene Synthesis
The formation of the benzo[b]thiophene ring system is a critical step and is often achieved through cyclization reactions. A common and effective strategy is the electrophilic cyclization of o-alkynyl thioanisoles. nih.govacs.org This method involves the reaction of a terminal alkyne with an o-iodothioanisole, typically via a Sonogashira coupling, to form the o-(1-alkynyl)thioanisole intermediate. acs.orgnih.gov Subsequent treatment with an electrophile induces cyclization to afford the benzo[b]thiophene. Various electrophiles such as iodine (I₂), N-bromosuccinimide (NBS), and others have been successfully employed. nih.govacs.org
Another powerful approach involves the ortho-lithiation of N,N-diethyl O-3-halophenylcarbamates, leading to 3-halo-2-sulfanylphenol derivatives. nih.govresearchgate.net These intermediates can then undergo electrophilic cyclization to yield regioselectively functionalized benzo[b]thiophenes. nih.govresearchgate.net Additionally, transition-metal-free methods have been developed, for instance, the reaction of o-halovinylbenzenes with potassium sulfide (B99878) (K₂S) which proceeds through a direct SNAr-type reaction, cyclization, and dehydrogenation process. organic-chemistry.org
A rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur also provides a regioselective route to benzo[b]thiophene derivatives. researchgate.net
Table 1: Comparison of Selected Cyclization Strategies for Benzo[b]thiophene Synthesis
| Method | Starting Materials | Key Reagents/Catalysts | Key Features | Reference |
| Electrophilic Cyclization | o-Alkynyl thioanisoles | I₂, NBS, PhSCl, PhSeBr | Good yields, tolerates various functional groups | nih.govacs.org |
| Ortho-lithiation/Halocyclization | N,N-diethyl O-3-halophenylcarbamates | n-BuLi, Electrophile (e.g., I₂) | Regioselective functionalization | nih.govresearchgate.net |
| Transition-Metal-Free Cyclization | o-Halovinylbenzenes, K₂S | Polar aprotic solvent (e.g., DMF) | Environmentally friendly, scalable | organic-chemistry.org |
| Rhodium-Catalyzed Coupling | Arylboronic acids, Alkynes, Elemental sulfur | Rhodium catalyst | High regioselectivity | researchgate.net |
Halogenation Strategies for Brominated Benzo[b]thiophenes
The introduction of a bromine atom onto the benzo[b]thiophene core can be achieved at different stages of the synthesis. Direct bromination of a pre-formed benzo[b]thiophene is a common approach. For instance, bromination of 4-methoxybenzo[b]thiophene (B1252323) has been shown to yield the 7-bromo derivative. rsc.org
In the context of building the ring system, halogenating agents can be used as the electrophile in the cyclization of o-alkynyl thioanisoles to directly install a bromine atom at the 3-position. acs.orgnih.gov For the synthesis of 7-bromo derivatives, the bromine is typically present on the starting benzene (B151609) ring. For example, starting with a 3-bromophenyl derivative allows for the bromine to be incorporated into the final benzo[b]thiophene structure at the 7-position. nih.govresearchgate.net
A continuous process for the nuclear halogenation of thiophene (B33073) and its derivatives has also been developed, which can control the extent of halogenation by limiting the contact time of the reactants. google.com
Regioselective Synthesis Approaches to Substituted Benzo[b]thiophenes
Achieving regioselectivity is paramount in the synthesis of specifically substituted benzo[b]thiophenes like the 7-bromo-2-methyl derivative. The ortho-lithiation strategy mentioned earlier offers excellent control over the substitution pattern, allowing for the synthesis of 2,3,7-regioselectively functionalized benzo[b]thiophenes. nih.gov
The Sonogashira coupling followed by electrophilic cyclization is another powerful tool for regioselective synthesis. By choosing the appropriate substituted o-iodothioanisole and terminal alkyne, one can control the substituents at the 2- and 3-positions of the benzo[b]thiophene ring. acs.org For the synthesis of this compound, one would start with an appropriately substituted bromo-iodobenzene derivative.
Green Chemistry and Sustainable Synthesis of Benzo[b]thiophene Derivatives
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For benzo[b]thiophene synthesis, green chemistry approaches have been explored. One such method utilizes sodium halides as the source of electrophilic halogens in the presence of copper(II) sulfate (B86663) in ethanol, providing a facile and high-yielding route to 3-halo substituted benzo[b]thiophenes. nih.gov
Transition-metal-free syntheses, such as the reaction of o-halovinylbenzenes with potassium sulfide, also represent a greener alternative by avoiding the use of costly and potentially toxic heavy metals. organic-chemistry.org Furthermore, electrochemical methods for the synthesis of benzo[b]thiophene-1,1-dioxides have been reported, which avoid the need for metal catalysts and stoichiometric oxidants. nih.gov
Derivatization Reactions of this compound
The bromine atom at the 7-position of this compound serves as a key functional group for a variety of subsequent chemical transformations, allowing for the introduction of diverse substituents.
Alkylation and Arylation Reactions
Palladium-catalyzed cross-coupling reactions are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds at the 7-position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-bromo derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com It is a versatile method for introducing aryl and vinyl groups. The reactivity of the aryl halide in Suzuki coupling generally follows the order I > Br > Cl. tcichemicals.com
Stille Coupling: The Stille reaction couples the 7-bromo compound with an organotin reagent (organostannane) using a palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. youtube.com
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgnih.gov This is a primary method for introducing alkynyl substituents.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the 7-bromo derivative with an amine. thieme-connect.delibretexts.orgwikipedia.org This is a key method for synthesizing arylamine derivatives.
Table 2: Common Cross-Coupling Reactions for Derivatization
| Reaction | Coupling Partner | Catalyst System | Bond Formed | Reference |
| Suzuki-Miyaura Coupling | Organoboron Reagent | Pd catalyst, Base | C-C (Aryl, Vinyl) | libretexts.orgtcichemicals.com |
| Stille Coupling | Organotin Reagent | Pd catalyst | C-C (Aryl, Vinyl, Alkyl) | wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | C-C (Alkynyl) | organic-chemistry.orglibretexts.org |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | C-N | thieme-connect.dewikipedia.org |
Further Functionalization via Bromine Substitution
The bromine atom at the 7-position of the this compound scaffold serves as a versatile handle for introducing a wide array of functional groups, primarily through metal-catalyzed cross-coupling reactions. This allows for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. The reactivity of the C-Br bond is comparable to that of other bromo-substituted benzothiophenes, enabling a variety of chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions:
The most prevalent methods for the functionalization of aryl bromides, including 7-bromobenzothiophene derivatives, are palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.
The Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. For instance, new 7-arylamino- and 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes have been successfully synthesized via the Buchwald-Hartwig cross-coupling of 7-bromo-2,3-dimethylbenzo[b]thiophene with various anilines and aminopyridines. nih.gov These reactions typically employ a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand such as racemic-BINAP or Xantphos, and a base like cesium carbonate (Cs₂CO₃). nih.gov The reaction conditions are generally mild, making this method tolerant to a variety of functional groups. wikipedia.org
The Heck reaction , another cornerstone of palladium catalysis, facilitates the formation of carbon-carbon (C-C) bonds by coupling the aryl bromide with an alkene. mdpi.com This reaction is a highly efficient method for the synthesis of aryl-substituted olefins. beilstein-journals.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by insertion of the olefin and subsequent β-hydride elimination. mdpi.com While specific examples for this compound are not extensively documented, the reaction is broadly applicable to aryl bromides and various olefinic partners. beilstein-journals.orgthieme-connect.de
The Suzuki coupling reaction, which couples the aryl bromide with an organoboron compound, is another key method for C-C bond formation. This reaction is known for its mild conditions and functional group tolerance. The functionalization of 3-bromo-2-(2-(di)chlorovinyl)benzothiophenes through Suzuki coupling demonstrates the utility of this approach for creating 2,3-disubstituted benzothiophenes. rsc.org
Below is a table summarizing representative palladium-catalyzed coupling reactions applicable to bromobenzothiophenes.
| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type | Ref. |
| Buchwald-Hartwig Amination | 7-Bromo-2,3-dimethylbenzo[b]thiophene + Anilines/Aminopyridines | Pd(OAc)₂, rac-BINAP, Cs₂CO₃ | 7-Arylamino/Heteroarylamino-2,3-dimethylbenzo[b]thiophenes | nih.gov |
| Heck Reaction | Aryl Bromide + Olefin | Pd(OAc)₂, PPh₃, K₂CO₃ | Aryl-substituted Olefins | beilstein-journals.orgnih.gov |
| Suzuki Coupling | 3-Bromo-benzothiophene derivative + Arylboronic acid | Pd(PPh₃)₄, Base | 3-Aryl-benzothiophene | rsc.org |
Lithium-Halogen Exchange:
Another important functionalization strategy is the lithium-halogen exchange. This reaction involves treating the aryl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures to generate a highly reactive aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a range of substituents. This method has been successfully applied to functionalize 3-bromonaphtho[2,3-b]thiophene, a structurally related system, highlighting its potential applicability to this compound. researchgate.net
Cycloaddition Reactions Involving Benzo[b]thiophene Systems
The benzo[b]thiophene core, while aromatic, can participate in various cycloaddition reactions, often requiring activation of the thiophene ring, for instance, by oxidation to the corresponding S-oxide or S,S-dioxide. These reactions provide access to complex polycyclic and heterocyclic frameworks.
Diels-Alder Reactions ([4+2] Cycloaddition):
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. While benzo[b]thiophene itself is generally unreactive as a diene, its S,S-dioxide derivatives readily undergo [4+2] cycloaddition reactions. For example, the reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides in refluxing xylene leads to the formation of tetraaryl-substituted dibenzothiophenes or penta-aryl-substituted benzenes, depending on the subsequent aromatization pathway which can involve de-oxygenation or extrusion of sulfur dioxide. rsc.orgrsc.org The 2,3-double bond of the benzothiophene (B83047) dioxide acts as the ene moiety in these transformations. acs.org
Furthermore, 1-phenyl-1-benzothiophenium salts, which lack the aromaticity of the parent benzothiophene, can act as dienophiles in Diels-Alder reactions. They react with dienes like cyclopentadiene (B3395910) and 1,3-diphenylisobenzofuran (B146845) to yield the corresponding [4+2] cycloadducts. acs.org
[3+2] Cycloaddition Reactions:
Dearomative [3+2] cycloaddition reactions offer an efficient route to functionalized fused tricyclic systems. A notable example is the highly diastereoselective reaction of nitrobenzothiophenes with in situ generated nonstabilized azomethine ylides. rsc.orgnih.gov This transformation yields functionalized benzo rsc.orgnih.govthieno[2,3-c]pyrroles under mild, metal-free conditions. rsc.orgnih.gov Benzo[b]thiophene S-oxides can also act as the ene-component in [3+2] cycloadditions with 1,3-dipoles. iosrjournals.org
[2+2+2] Cycloaddition Reactions:
Rhodium-catalyzed intermolecular [2+2+2] cycloadditions have been developed for benzothiophene dioxides. In these reactions, the 2,3-double bond of the benzothiophene dioxide reacts with an α,ω-diyne to produce sulfone-containing polycyclic compounds in high yields. acs.org This methodology has been extended to benzodithiophene tetraoxides to construct larger, condensed polycyclic systems. acs.org
The table below summarizes various cycloaddition reactions involving the benzo[b]thiophene scaffold.
| Cycloaddition Type | Benzo[b]thiophene Derivative | Reactant | Product | Ref. |
| [4+2] Diels-Alder | Benzo[b]thiophene S,S-dioxide | Tetraarylcyclopentadienone | Substituted Dibenzothiophene/Benzene | rsc.orgrsc.org |
| [4+2] Diels-Alder | 1-Phenyl-1-benzothiophenium triflate | Cyclopentadiene | Tricyclic sulfonium (B1226848) salt | acs.org |
| [3+2] Cycloaddition | Nitrobenzothiophene | Azomethine ylide | Benzo rsc.orgnih.govthieno[2,3-c]pyrrole | rsc.orgnih.gov |
| [2+2+2] Cycloaddition | Benzo[b]thiophene S,S-dioxide | α,ω-Diyne | Sulfone-containing polycycle | acs.org |
Advanced Spectroscopic and Structural Elucidation Studies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. Through the analysis of the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in 7-Bromo-2-methylbenzo[b]thiophene can be determined.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) and thiophene (B33073) rings will resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The methyl group protons at the 2-position will appear as a singlet in the upfield region, generally around 2.5 ppm. The specific chemical shifts and coupling patterns of the aromatic protons are crucial for confirming the substitution pattern.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate in the range of 120-140 ppm. The carbon atom attached to the bromine (C7) will be influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon will appear at a characteristic upfield shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles and data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (at C2) | ~2.5 | ~15 |
| H3 | ~7.1 | ~122 |
| H4 | ~7.3 | ~125 |
| H5 | ~7.2 | ~124 |
| H6 | ~7.6 | ~123 |
| C2 | - | ~140 |
| C3 | - | ~122 |
| C3a | - | ~139 |
| C4 | - | ~125 |
| C5 | - | ~124 |
| C6 | - | ~123 |
| C7 | - | ~118 |
| C7a | - | ~138 |
Infrared (IR) and Raman Spectroscopy in Mechanistic Investigations
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide a molecular fingerprint based on the vibrations of chemical bonds. These methods are instrumental in identifying functional groups and can be used to follow reaction progress in mechanistic investigations involving this compound.
The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The presence of the methyl group will be confirmed by C-H stretching and bending vibrations. The C-S stretching vibration of the thiophene ring is expected in the fingerprint region, often around 840-600 cm⁻¹. The C-Br stretching vibration will be observed at lower frequencies, typically in the 600-500 cm⁻¹ range.
Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. The aromatic ring vibrations and the C-S bond are expected to show strong Raman signals. Studies on benzothiophene (B83047) and related compounds have utilized Raman spectroscopy to investigate desulfurization mechanisms and interactions with other molecules. researchgate.net For instance, the Raman spectrum of benzothiophene has been successfully obtained and used to probe its chemical transformations under various conditions. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound This table is predictive and based on characteristic group frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch (CH₃) | 2980-2850 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-H Bend (CH₃) | 1460-1370 | IR |
| C-S Stretch | 840-600 | IR, Raman |
| C-Br Stretch | 600-500 | IR |
Mass Spectrometry Techniques in Characterization
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, allowing for the unambiguous determination of its molecular formula, C₉H₇BrS.
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity (M⁺ and M+2) separated by two mass units.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The initial ionization can lead to the loss of the bromine atom or the methyl group. The stability of the benzothiophene ring system means that the molecular ion peak is expected to be relatively intense. Common fragmentation pathways for bromo-aromatic compounds include the loss of the bromine radical (Br•) and subsequent rearrangements of the resulting cation.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound This table is predictive and based on general fragmentation principles.
| m/z Value | Possible Fragment Ion | Notes |
| 228/226 | [C₉H₇BrS]⁺ | Molecular ion peak (M⁺, M+2) |
| 213/211 | [C₈H₄BrS]⁺ | Loss of methyl radical (•CH₃) |
| 147 | [C₉H₇S]⁺ | Loss of bromine radical (•Br) |
| 115 | [C₈H₃S]⁺ | Further fragmentation |
X-ray Crystallography for Solid-State Structural Analysis
While NMR, IR, and MS provide crucial information about the connectivity and composition of this compound, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.
The crystal structure of this compound would confirm the planarity of the benzo[b]thiophene core. It would also provide the exact bond distances for the C-Br and C-S bonds, as well as the geometry of the methyl group. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the material's bulk properties.
Currently, there is no publicly available crystal structure for this compound. However, the crystallographic analysis of related benzothiophene derivatives provides a template for what could be expected. These studies consistently show a high degree of planarity in the fused ring system and provide a wealth of data on how different substituents affect the molecular and supramolecular structure.
Computational and Theoretical Investigations of 7 Bromo 2 Methylbenzo B Thiophene
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules. For derivatives of benzothiophene (B83047), these calculations can determine optimized molecular geometries, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the distribution of electron density.
While direct DFT data for 7-Bromo-2-methylbenzo[b]thiophene is scarce, studies on related brominated thiophene (B33073) and benzothiophene derivatives provide a template for what such an analysis would entail. For instance, DFT calculations on other brominated heterocyclic systems have been used to determine key reactivity descriptors. researchgate.net These calculations typically involve optimizing the molecule's geometry at a specific level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). chemsrc.com
From these calculations, one can derive the HOMO and LUMO energy levels. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the bromine atom and the electron-donating methyl group would influence the electron distribution across the benzothiophene core, which DFT calculations could precisely map.
Table 1: Hypothetical DFT-Calculated Parameters for this compound (Based on Analogous Compounds)
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | Moderately high | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Moderately low | Indicates ability to accept electrons in reactions. |
| HOMO-LUMO Gap | Intermediate | Suggests a balance of stability and reactivity. |
| Dipole Moment | Non-zero | Reflects the asymmetric substitution and influences solubility and intermolecular interactions. |
| Electrostatic Potential Map | Negative potential near the sulfur and bromine atoms; positive potential on hydrogens. | Predicts sites for nucleophilic and electrophilic attack, respectively. |
Molecular Docking and Simulation Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of computer-aided drug design. Benzothiophene derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes and receptors. rjraap.comnih.govnih.gov
In the context of this compound, molecular docking simulations could be employed to predict its binding affinity and mode of interaction with specific biological targets. For example, benzothiophenes have been investigated as anticancer agents, and docking studies have been used to understand their interactions with protein targets like tubulin or various kinases. nih.gov A hypothetical docking study of this compound into the active site of a target protein would involve:
Preparation of the Ligand and Receptor: Building the 3D structure of this compound and obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB).
Docking Simulation: Using software to place the ligand into the binding site of the receptor in various conformations and orientations.
Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds (which could be significant for the bromine atom).
Studies on related compounds suggest that the benzothiophene scaffold can fit into hydrophobic pockets of enzyme active sites, while the substituents play a crucial role in determining specificity and affinity. The bromine atom in this compound could potentially form halogen bonds, which are increasingly recognized as important in ligand-receptor interactions.
Prediction of Reactivity and Reaction Pathways
Theoretical calculations can predict the most likely sites for chemical reactions and elucidate potential reaction mechanisms. For this compound, computational methods can be used to predict its reactivity towards electrophiles and nucleophiles.
Analysis of the calculated electrostatic potential map and Fukui functions (derived from DFT) can identify the most nucleophilic and electrophilic sites in the molecule. The sulfur atom, with its lone pairs of electrons, and the electron-rich thiophene ring are potential sites for electrophilic attack. Conversely, the carbon atom attached to the bromine is a likely site for nucleophilic substitution or metal-catalyzed cross-coupling reactions, a common strategy in the synthesis of more complex benzothiophene derivatives.
Computational studies on the reaction of other bromo-thiophenes have shown that the reaction pathway and product distribution can be rationalized by considering the stability of reaction intermediates and transition states, which can be calculated using quantum chemical methods.
In Silico ADME Prediction in Drug Discovery Contexts
In the process of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. In silico tools are widely used to predict these properties early in the development pipeline, saving time and resources.
For this compound, various ADME parameters can be predicted using computational models. These predictions are typically based on the molecule's physicochemical properties, such as its octanol-water partition coefficient (logP), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area (PSA).
Table 2: Predicted ADME Properties for this compound
| ADME Property | Predicted Outcome | Implication in Drug Discovery |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier (BBB) Permeation | Possible | May be able to enter the central nervous system. |
| Distribution | ||
| Plasma Protein Binding (PPB) | High | The compound is likely to bind to proteins in the blood, affecting its free concentration. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of certain CYP isozymes | Could lead to drug-drug interactions. |
| Excretion | ||
| Primary Route | Likely hepatic metabolism followed by renal excretion | Standard excretion pathway for many small molecule drugs. |
| Toxicity | ||
| Ames Test | Possible mutagenicity (common for some aromatic compounds) | Would require experimental validation. |
These predictions are valuable for flagging potential liabilities of a compound and for guiding its chemical optimization to improve its drug-like properties. For instance, if a high potential for CYP inhibition is predicted, medicinal chemists might design derivatives that avoid this issue. nih.gov
Applications in Medicinal Chemistry Research
Benzo[b]thiophene Scaffolds as Pharmacological Agents
The benzo[b]thiophene scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) and a thiophene (B33073) ring, is a privileged structure in medicinal chemistry and drug discovery. nih.govrsc.org Its structural similarities to biologically active compounds make it a focal point for developing new, potent lead molecules. nih.gov The planar, electron-rich sulfur atom within the benzo[b]thiophene structure enhances its binding affinity to various enzymes and receptors. researchgate.net This characteristic, combined with favorable pharmacokinetic properties such as low toxicity, high solubility, and good bioavailability, makes it an attractive core for drug design. researchgate.net
Benzo[b]thiophene derivatives have demonstrated a wide array of pharmacological activities. nih.govnih.gov These include antimicrobial, anti-inflammatory, anticancer, antioxidant, anticonvulsant, and antidiabetic properties, among others. nih.govtandfonline.com The versatility of the benzo[b]thiophene core has led to its incorporation into several clinically used drugs, such as the anti-inflammatory agent zileuton, the selective estrogen receptor modulator raloxifene, and the antifungal sertaconazole. rsc.orgnih.gov The broad therapeutic potential of this scaffold continues to drive research into novel derivatives with enhanced or specific biological activities. nih.govnih.gov For instance, various derivatives have been synthesized and evaluated for local anesthetic, anticholinergic, and antihistaminic effects. nih.gov
Exploration of Biological Targets and Biochemical Pathways
The diverse pharmacological effects of benzo[b]thiophene derivatives stem from their ability to interact with and modulate various biological targets and pathways.
Benzo[b]thiophene derivatives have been identified as inhibitors of several key enzymes implicated in disease.
Cholinesterases: Certain benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. mdpi.com In one study, a series of these hybrids proved to be more effective inhibitors than their simpler 2-phenylbenzothiophene precursors. mdpi.com Molecular docking studies suggest that for AChE, chlorine and methyl substituents are favored, fitting into a small pocket, while for BChE, hydroxyl and amino substituents show higher activity, likely due to the formation of hydrogen bonds. nih.gov
Human Chymase: A class of benzo[b]thiophene-2-sulfonamide derivatives has been identified as potent and selective inhibitors of human chymase, a serine protease involved in cardiovascular and inflammatory diseases. researchgate.net Structure-activity relationship studies revealed that specific substitutions on the benzo[b]thiophene core are crucial for high potency. researchgate.net
Phosphoglycerate Dehydrogenase (PHGDH): Recently, benzo[b]thiophene-1,1-dioxide derivatives were identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH). nih.gov PHGDH is a key enzyme in the de novo serine biosynthesis pathway, which is often hyperactive in various cancers. nih.gov One derivative, compound B12, demonstrated potent enzymatic inhibition and robustly suppressed the proliferation of cancer cells that overexpress PHGDH. nih.gov
A significant area of research has focused on benzo[b]thiophene derivatives as inhibitors of microtubule polymerization, a critical process in cell division, making it a prime target for anticancer agents. acs.orgnih.gov These compounds often act as antimitotic agents by binding to the colchicine (B1669291) site of tubulin, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. acs.orgnih.gov
The 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene skeleton is a core structure for many of these potent inhibitors. acs.orgnih.govnih.gov Studies have shown that the substitution pattern on the benzo[b]thiophene ring system is critical for activity. For example, a methoxy (B1213986) group at the C-6 position was found to significantly enhance activity, mimicking the B-ring of the potent natural tubulin inhibitor, combretastatin (B1194345) A-4 (CA-4). acs.org Further research has explored substitutions at other positions (C-4, C-5, and C-7), with derivatives bearing a methoxy group at the C-4, C-6, or C-7 positions showing the best activities. nih.govnih.gov
Beyond enzyme and tubulin inhibition, benzo[b]thiophene derivatives are being explored for their interactions with other critical biomolecules. Theoretical modeling studies have investigated the potential interaction between thiophene derivatives and the breast cancer gene 1 (BRCA-1) protein. ccij-online.org These docking studies suggest that certain thiophene analogs could potentially inhibit the biological activity of BRCA-1, which might translate into a decrease in breast cancer cell growth. ccij-online.org While the parent compound in the user's request is a benzo[b]thiophene, this research on simpler thiophenes indicates a potential avenue for investigation for the broader class of thiophene-containing molecules. It is important to note that other studies have shown that different polycyclic aromatic compounds, such as benzo[a]pyrene, can downregulate BRCA-1 expression through metabolic activation. nih.gov
Structure-Activity Relationship (SAR) Studies of Substituted Benzo[b]thiophenes
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For benzo[b]thiophene derivatives, SAR studies have been crucial in optimizing their potency and selectivity against various biological targets. nih.govresearchgate.net
The position of substituents on the benzo[b]thiophene ring system has a profound impact on the molecule's pharmacological profile. This is particularly evident in the context of tubulin polymerization inhibitors.
In a series of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenes and their 3-amino positional isomers, the location of methyl or methoxy groups on the benzene portion of the scaffold was critical for antiproliferative activity. acs.org Derivatives that were unsubstituted on this ring were significantly less active than those with a methyl or methoxy group at the C-6 or C-7 position. acs.org
Further studies on 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophenes confirmed the importance of substituent placement. The best activities were consistently observed when a methoxy group was placed at the C-4, C-6, or C-7 position. nih.govnih.gov Comparing 7-methoxy benzo[b]thiophene derivatives, the 3-amino compound was a less effective inhibitor of tubulin polymerization than the corresponding 3-unsubstituted and 3-methyl analogues. nih.gov This highlights that both the position on the benzene ring and the nature of the substituent at the 3-position of the thiophene ring are key determinants of biological activity.
The table below summarizes the inhibitory concentration (IC₅₀) of selected benzo[b]thiophene derivatives against tubulin assembly, illustrating the impact of substituent position.
| Compound | Substituent at C-3 | Substituent on Benzene Ring | Tubulin Assembly IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3d | -NH₂ | 7-Methoxy | >5.0 | nih.gov |
| 4e | -H | 7-Methoxy | 0.58 | nih.gov |
| 4j | -CH₃ | 7-Methoxy | 0.68 | nih.gov |
| 4f | -H | 6-Methoxy | 0.71 | nih.gov |
| 4g | -H | 4-Methoxy | 0.61 | nih.gov |
| CA-4 (Reference) | Combretastatin A-4 | 1.0 | nih.gov |
Impact of Halogen and Alkyl Substitutions on Biological Efficacy
The biological efficacy of the benzo[b]thiophene scaffold, the core of 7-Bromo-2-methylbenzo[b]thiophene, is significantly influenced by the nature and position of its substituents. Halogen and alkyl groups, in particular, play a crucial role in modulating the pharmacological properties of these derivatives, impacting their potency and selectivity against various biological targets.
The introduction of halogen atoms, such as bromine and chlorine, can substantially enhance the biological activity of benzo[b]thiophene compounds. Research has shown that halogen-containing heterocycles are prevalent in drugs undergoing clinical trials, as halogens can improve drug-target binding affinity and pharmacokinetic properties. nih.gov A systematic study on 3-halobenzo[b]thiophenes revealed that the type of halogen is critical for antimicrobial activity. For instance, chloro- and bromo-substituted benzo[b]thiophenes demonstrated significant inhibitory activity against Gram-positive bacteria and fungi, whereas the iodo-substituted counterparts were largely inactive. nih.gov Specifically, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against several pathogens. nih.gov This highlights the specific contribution of bromine, as found in this compound, to potential antimicrobial efficacy. The position of the halogen is also key; substitutions on the thiophene ring are often more influential than those on the aromatic moiety. nih.gov
Alkyl substitutions, such as the methyl group in this compound, also have a demonstrable effect on biological activity. However, the outcome can be highly dependent on the specific substitution pattern and the target. In one study, the presence of a methyl group at the second position, combined with a chlorine at the third, resulted in a benzo[b]thiophene derivative with moderate antimicrobial activity against B. cereus and C. albicans (MIC of 128 µg/mL). nih.gov In contrast, larger alkyl groups like tert-butyl at the C2-position led to no significant inhibitory activity. nih.gov This suggests that smaller alkyl groups like methyl are more favorable for antimicrobial applications in certain configurations.
The interplay between halogen and alkyl substituents is therefore a key consideration in the design of potent benzo[b]thiophene-based therapeutic agents.
Table 1: Antimicrobial Activity of Substituted Benzo[b]thiophenes
| Compound | Substitution | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | 3-Chloro, 2-Cyclohexanol | B. cereus, S. aureus, E. faecalis, C. albicans | 16 |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | 3-Bromo, 2-Cyclohexanol | B. cereus, S. aureus, E. faecalis, C. albicans | 16 |
| Iodo-substituted derivative | 3-Iodo | Various bacteria and fungi | > 512 |
| Benzo[b]thiophene 19 | 2-Methyl alcohol, 3-Chloro | B. cereus, C. albicans | 128 |
Development of Novel Benzo[b]thiophene Analogues for Therapeutic Research
The benzo[b]thiophene scaffold, found in this compound, is a privileged structure in medicinal chemistry, serving as a foundation for the development of novel therapeutic agents across a wide spectrum of diseases. researchgate.net Researchers are actively exploring new synthetic methods and derivatizations to create analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.net
One major area of research is the synthesis of benzo[b]thiophene derivatives as potential antidepressants. Novel series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have been synthesized and evaluated for their affinity towards serotonin (B10506) receptors, such as 5-HT1A and 5-HT7. researchgate.netunav.edunih.gov By modifying substitutions on both the benzo[b]thiophene ring and the arylpiperazine moiety, researchers aim to optimize receptor binding and achieve rapid onset of action. researchgate.netunav.edu For example, compound 9c, a benzo[b]thiophene derivative, showed significant antidepressant activity in preclinical models, even after a single treatment. unav.edunih.gov
In the field of oncology, new libraries of benzo[b]thiophene analogues are being developed as anticancer agents. benthamdirect.com For instance, a series of substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamide molecules were designed and synthesized, with several compounds demonstrating potent anti-proliferative activity against a panel of human cancer cell lines, including MCF-7, HeLa, and A-549, with IC50 values in the low micromolar range. benthamdirect.com
Furthermore, the benzo[b]thiophene nucleus has been combined with other pharmacologically relevant functional groups, like acylhydrazones, to create new antimicrobial agents targeting multidrug-resistant bacteria. nih.gov A study focused on developing antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) led to the identification of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, which showed a promising MIC of 4 µg/mL against resistant clinical isolates. nih.gov
The development of efficient and regioselective synthetic methodologies is crucial to this effort. Modern techniques, such as electrophilic cyclization and transition metal-catalyzed reactions, allow for the precise functionalization of the benzo[b]thiophene core, enabling the systematic exploration of structure-activity relationships (SAR). nih.govnih.govacs.org These advanced synthetic strategies facilitate the creation of diverse libraries of benzo[b]thiophene analogues for screening against various therapeutic targets. semanticscholar.org
Table 2: Biological Activity of Novel Benzo[b]thiophene Analogues
| Compound Class | Therapeutic Area | Key Finding / Example | Biological Activity |
|---|---|---|---|
| Benzo[b]thiophene-2-sulfonamides | Chymase Inhibition | TY-51076 | IC50 = 56 nM |
| Benzo[b]thiophene-arylpiperazines | Antidepressant | Compound 7e (affinity for 5-HT1A) | Ki = 2.30 μM |
| 3-Sulfamoylbenzo[b]thiophene-4-carboxamides | Anticancer | Compounds 18, 19, 21, 25, 30, 31, 33 | IC50 = 1.81 to 2.52 μM |
Applications in Materials Science Research
Benzo[b]thiophene Derivatives in Organic Electronic Materials
Benzo[b]thiophene derivatives are a significant class of organic semiconductors (OSCs) utilized in the fabrication of organic electronic devices. bohrium.com Their rigid, planar structure and extensive π-conjugation facilitate efficient charge transport, a critical property for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The functionalization of the benzo[b]thiophene core allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences the charge injection and transport characteristics of the material.
Derivatives of spiedigitallibrary.orgbenzothieno[3,2-b] spiedigitallibrary.orgbenzothiophene (B83047) (BTBT), a larger fused thiophene (B33073) system, have been extensively studied as high-performance p-type semiconductors in OFETs. researchgate.net The introduction of substituents, such as alkyl chains, at various positions on the BTBT core has been shown to significantly impact the material's optoelectronic properties, thermal stability, and molecular packing in thin films. researchgate.net For instance, solution-processable BTBT derivatives have been synthesized and have demonstrated high charge carrier mobilities in OFETs. bohrium.comrsc.org The method of thin-film deposition, such as solution-shearing, can further enhance the molecular ordering and crystallinity, leading to improved device performance. rsc.org
While direct studies on 7-Bromo-2-methylbenzo[b]thiophene for this specific application are not widely documented, its structure suggests potential as a monomer or intermediate in the synthesis of more complex OSCs. The bromo group provides a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, enabling the extension of the π-conjugated system by linking it to other aromatic or heteroaromatic units. bohrium.com The methyl group can influence the solubility and thin-film morphology of the resulting materials. The strategic placement of the bromo and methyl groups can also impact the molecular packing and, consequently, the electronic coupling between adjacent molecules in the solid state, a key determinant of charge mobility.
Here is an interactive data table showing the performance of some benzo[b]thiophene-based organic semiconductors in OFETs:
| Compound/Derivative | Deposition Method | Hole Mobility (cm²/Vs) | Current On/Off Ratio | Reference |
| Benzo[b]thieno[2,3-d]thiophene (BTT) derivative with a single BT moiety | Solution-Shearing | up to 0.055 | 2.5 × 10⁷ | bohrium.com |
| BTT derivative with a branched alkyl chain | Solution-Shearing | up to 0.057 | > 10⁷ | rsc.org |
| 2,7-dioctyl spiedigitallibrary.orgbenzothieno[3,2-b] spiedigitallibrary.orgbenzothiophene (C8-BTBT) | Off-Centre Spin-Coating | - | - | researchgate.net |
| Alkyl-substituted BTBT derivative | Drop-casting, Spin-coating, Doctor Blade | up to 1.1 | > 10⁷ | researchgate.net |
Utilization in Polymer Synthesis and Modification
The presence of a reactive halogen, such as bromine, on the benzo[b]thiophene core makes this compound a valuable monomer for the synthesis of conjugated polymers. These polymers are of great interest for applications in organic electronics, including OFETs, OLEDs, and organic photovoltaics (OPVs). The benzo[b]thiophene unit, when incorporated into a polymer backbone, can enhance the polymer's charge transport properties and thermal stability.
Various polymerization techniques can be employed to synthesize thiophene-based polymers. researchgate.net For instance, polycondensation reactions like Suzuki and Stille coupling are commonly used to create alternating copolymers by reacting a di-bromo monomer with a di-boronic acid or di-stannane comonomer. In this context, a di-functionalized derivative of this compound could be used to introduce this specific building block into a polymer chain.
The synthesis of soluble polybenzothiophene has been reported, and its optical properties have been investigated, revealing a small optical gap which is a desirable characteristic for near-infrared applications. researchgate.net Furthermore, thiophene-containing copolyesters have been synthesized via melt-polymerization, demonstrating high thermal stability and good mechanical properties. mdpi.com The incorporation of the rigid thiophene ring into the polyester (B1180765) backbone was found to enhance the material's properties. mdpi.com
While specific examples of polymerization using this compound are not prevalent in the literature, the principles of using bromo-functionalized thiophenes as monomers are well-established. The bromo group on the 7-position of the benzo[b]thiophene ring can readily participate in cross-coupling reactions to form carbon-carbon bonds, leading to the growth of a polymer chain. The methyl group at the 2-position can improve the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing of thin films for electronic devices.
Aggregation-Induced Emission (AIE) Studies
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This property is the opposite of the more common aggregation-caused quenching (ACQ) effect. AIE-active materials, often referred to as AIEgens, have found applications in various fields, including OLEDs, chemical sensors, and bio-imaging.
The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. nih.gov In solution, these motions provide non-radiative pathways for the decay of the excited state, thus quenching fluorescence. Upon aggregation, these motions are hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong emission.
Thiophene derivatives have been explored as AIEgens. dntb.gov.ua For example, new AIE luminogens with high solid-state emission efficiencies have been developed using a benzo[b]thiophene S,S-dioxide core. rsc.org The steric and electronic effects of substituents on the benzo[b]thiophene core play a crucial role in determining the AIE properties. In a study of tetrathienylethene, which contains a benzodithiophene core, the AIE phenomenon was linked to the disruption of electronic conjugation and the rigidification of the molecule upon aggregation. nih.gov
While there are no specific AIE studies focusing on this compound, its structural features suggest it could be a component in the design of new AIEgens. The benzo[b]thiophene core provides a rigid and planar platform. The bromo and methyl substituents can influence the intermolecular interactions and packing in the aggregated state. The bromo group, in particular, can participate in halogen bonding, which could further restrict intramolecular motions and promote AIE. The synthesis of larger, more twisted molecules incorporating the this compound unit could lead to new materials with pronounced AIE characteristics.
Nonlinear Optical (NLO) Properties of Thiophene-based Systems
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG) and two-photon absorption. These materials are crucial for a range of photonic applications, including optical switching, data storage, and frequency conversion. Organic molecules with extended π-conjugated systems, particularly those with a donor-π-acceptor (D-π-A) structure, often exhibit significant NLO properties.
Thiophene-based systems have been extensively investigated for their NLO properties. spiedigitallibrary.orgworldscientific.comrsc.orgnih.govacs.orgacs.orgrsc.org The thiophene ring acts as an efficient π-bridge, facilitating intramolecular charge transfer (ICT) from a donor to an acceptor group, which is a key factor for a large second-order hyperpolarizability (β), a measure of the molecular NLO response. worldscientific.comnih.gov The incorporation of fused thiophenes, such as benzo[b]thiophene, can enhance the NLO response by extending the conjugation length and increasing the rigidity of the molecule. acs.org
Studies on various thiophene-containing chromophores have shown that the NLO properties can be tuned by modifying the donor and acceptor groups, as well as the structure of the π-conjugated bridge. worldscientific.comnih.gov For example, the introduction of a cyano group on the vinylene bridge of a chromophore was found to significantly enhance the molecular hyperpolarizability. worldscientific.com Theoretical calculations, such as density functional theory (DFT), are often used to predict the NLO properties of new molecules and to understand the structure-property relationships. nih.govnih.gov
Here is an interactive data table summarizing the NLO properties of some thiophene-based systems:
| System | Property | Value | Reference |
| Polydithieno(3,2-b;2',3'-d)thiophene (PDTT) | Resonant Cubic Susceptibility (χ⁽³⁾) | 1.13 x 10⁻⁸ esu | spiedigitallibrary.org |
| PYFD2 (a pyreno-based chromophore with a benzothiophene acceptor) | Total First Hyperpolarizability (β_tot) | 2.376 × 10⁻²⁸ esu | nih.gov |
| MSTD7 (a non-fullerene acceptor based compound) | Total First Hyperpolarizability (β_total) | 13.44 × 10⁻²⁷ esu | nih.gov |
| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (a stilbene (B7821643) derivative) | SHG Efficiency | > 32 times that of urea (B33335) | rsc.org |
Structure-Property Relationship (SPR) Investigations in Material Design
Understanding the relationship between the molecular structure of a compound and its macroscopic properties is fundamental to the rational design of new materials. In the context of benzo[b]thiophene derivatives, structure-property relationship (SPR) investigations are crucial for optimizing their performance in various applications, from organic electronics to NLO materials. nih.gov
In the field of organic electronics, SPR studies focus on how modifications to the benzo[b]thiophene core, such as the introduction of different substituents or the extension of the conjugated system, affect properties like charge carrier mobility, energy levels, and thin-film morphology. bohrium.comresearchgate.net For example, it has been shown that the position of alkyl substituents on a BTBT core significantly influences the optoelectronic properties and thermal behavior of the material. researchgate.net The choice of isomers and end-group moieties in benzo[b]thiophene derivatives has also been demonstrated to have a profound impact on their electrical performance in OFETs. bohrium.com
Patent Landscape and Emerging Research Trends
Analysis of Patented Synthetic Routes to Benzo[b]thiophene Derivatives
The synthesis of benzo[b]thiophenes has been a subject of chemical innovation for decades, leading to a variety of patented methodologies. These routes aim to provide efficient, regiosepecific, and scalable access to a wide array of derivatives.
One of the most traditional and widely patented methods involves the acid-catalyzed intramolecular cyclization of precursor molecules. For instance, U.S. patents describe the synthesis of 2-arylbenzo[b]thiophenes through the acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals and the cyclization/rearrangement of α-(arylthio)acetophenones using catalysts like polyphosphoric acid. google.comgoogle.com However, these methods can sometimes lead to mixtures of regioisomers, necessitating complex purification steps. google.com
More modern and versatile patented approaches utilize transition-metal catalysis. A rhodium-catalyzed three-component reaction of arylboronic acids, alkynes, and elemental sulfur has been developed to produce benzo[b]thiophenes with high regioselectivity. researchgate.net Palladium-catalyzed reactions, such as the Sonogashira coupling to form 2-alkynylthioanisoles followed by an electrophilic cyclization, are also prominent. nih.govresearchgate.net This electrophilic cyclization strategy is particularly noteworthy for its simplicity and use of common reagents. A patented method details a facile synthesis of 3-halobenzo[b]thiophenes using sodium halides as the halogen source in the presence of copper(II) sulfate (B86663). nih.govmorressier.com
Other patented strategies include:
Oxidative cyclization of o-mercaptocinnamic acids, though this is often limited to producing benzo[b]thiophene-2-carboxylates. google.comgoogle.com
Reaction with brominating agents like N-bromosuccinimide (NBS). A French patent describes the preparation of 2-(1-bromoethyl)benzo[b]thiophene (B8405971) by reacting 2-ethyl-benzo[b]thiophene with a brominating agent in the presence of a free radical initiator. google.comgoogle.com Similarly, a Chinese patent details the synthesis of 3-bromomethyl-7-chlorobenzo[b]thiophene from 3-methyl-7-chlorobenzo[b]thiophene using NBS, highlighting the use of specific alkane solvents to improve selectivity and safety over traditional chlorinated solvents like carbon tetrachloride. google.com
Wittig reactions have been employed for the efficient preparation of 2-phenylbenzothiophenes and 3-acyl-2-phenylbenzothiophenes. nih.gov
These varied patented routes provide a robust toolbox for chemists to access specific benzo[b]thiophene derivatives tailored for particular applications.
Table 1: Overview of Selected Patented Synthetic Strategies for Benzo[b]thiophenes
| Synthetic Strategy | Key Reagents/Catalysts | Typical Products | Advantages/Limitations | Patent Reference(s) |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | Polyphosphoric acid, Lewis acids (ZnCl₂, AlCl₃) | 2-Arylbenzo[b]thiophenes | Readily available starting materials; may produce isomeric mixtures. | google.com, google.com |
| Rhodium-Catalyzed 3-Component Reaction | Rhodium catalyst, arylboronic acids, alkynes, sulfur | Substituted benzo[b]thiophenes | High regioselectivity, versatile. | researchgate.net |
| Electrophilic Halocyclization | Copper(II) sulfate, sodium halides, I₂, NBS | 3-Halobenzo[b]thiophenes | Facile, environmentally benign, high yields. | nih.gov, morressier.com |
| Wittig Reaction | Phosphonium salts, acyl chlorides, triethylamine | 2-Aryl and 3-Acylbenzo[b]thiophenes | Efficient for specific substitution patterns. | nih.gov |
| Radical Bromination | N-Bromosuccinimide (NBS), radical initiator | Bromomethyl-benzo[b]thiophenes | Specific for side-chain halogenation. | google.com, google.com, google.com |
Patenting Trends in Medical and Material Applications of Benzo[b]thiophenes
The diverse biological activities and unique electronic properties of the benzo[b]thiophene scaffold have led to significant patenting activity in both the pharmaceutical and materials science sectors.
In the medical field, patents cover a broad spectrum of therapeutic applications. Benzo[b]thiophene derivatives have been patented as:
Selective Estrogen Receptor Modulators (SERMs) : Compounds like raloxifene, which features a benzo[b]thiophene core, are patented for the treatment and prevention of osteoporosis and estrogen-dependent cancers. google.com A Canadian patent specifically claims novel benzo[b]thiophene compounds for treating conditions associated with estrogen deprivation. google.com
Antimicrobial Agents : Patents and research highlight their use as antibacterial and antifungal agents. nih.govnih.gov For example, acylhydrazone derivatives of benzo[b]thiophene-2-carboxylic acid have been synthesized and evaluated against multidrug-resistant Staphylococcus aureus, with the synthetic methods often adapted from patent literature. nih.gov
Enzyme Inhibitors : The scaffold is present in various enzyme inhibitors. Zileuton, for instance, is a 5-lipoxygenase inhibitor. Other derivatives have been patented as cholinesterase inhibitors for potential Alzheimer's disease treatment, urokinase inhibitors, and rho kinase inhibitors. nih.govnih.govmdpi.com
Fungicides : A U.S. patent protects benzo[b]thiophene derivatives for use as fungicidal active substances in agriculture and horticulture, effective against a range of pathogens like powdery mildews. google.com
Drug Intermediates : The compound 7-Bromo-2-methylbenzo[b]thiophene itself is a valuable intermediate. chemenu.com Patents are frequently filed not for the final active molecule but for key intermediates and the processes to make them. For instance, 2-(1-bromoethyl)benzo[b]thiophene is a patented intermediate for the synthesis of bioactive urea (B33335) derivatives. google.comgoogle.com Similarly, the synthesis of an intermediate for Bempedoic acid, a modern lipid-lowering drug, is the subject of a Chinese patent. google.com
In materials science, the focus of patenting is on organic electronics:
Organic Semiconductors : The rigid, planar, and electron-rich nature of the benzo[b]thiophene core makes it ideal for charge transport. Derivatives are patented for use in organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs). morressier.comrsc.org
Organic Light-Emitting Diodes (OLEDs) : The tunable electronic properties of these compounds make them suitable for use as host or emitter materials in OLEDs. morressier.com Fused-ring systems like benzo[b]thieno[2,3-d]thiophene (BTT) are specifically explored for these applications. rsc.orgmdpi.com
Future Directions in Synthetic Methodology
While numerous methods exist for synthesizing benzo[b]thiophenes, research continues to push for more efficient, sustainable, and versatile strategies. Future developments are likely to focus on several key areas.
A major trend is the continued development of transition-metal-catalyzed reactions . This includes creating novel catalytic systems that offer higher yields, greater functional group tolerance, and improved regioselectivity. ciac.jl.cnrhhz.net The use of rhodium, palladium, and other metals in cascade or domino reactions allows for the rapid construction of complex, fused polycyclic systems from simple precursors in a single step. researchgate.netrhhz.net
Another promising direction is the development of catalyst-free synthetic methods . For example, the nucleophilic intramolecular cyclization of methylthiolated diazonium salts provides a direct route to dibenzothiophenes under mild conditions, avoiding the need for metal catalysts. researchgate.net
Green chemistry principles are also becoming more integrated into synthetic design. This involves using less toxic solvents, as exemplified by the move from carbon tetrachloride to alkanes in bromination reactions, and developing reactions that are more atom-economical. google.com The use of readily available starting materials, such as elemental sulfur in three-component reactions, aligns with this trend. researchgate.net
Finally, there is a persistent need for methods that provide regiospecific control , especially for multi-substituted benzo[b]thiophenes. google.comgoogle.com Future synthetic innovations will likely focus on precise control over substituent placement on the benzene (B151609) and thiophene (B33073) rings to fine-tune the properties of the final molecule for specific biological or material applications.
Unexplored Biological Activities and Targets for Benzo[b]thiophenes
The benzo[b]thiophene scaffold is a well-established pharmacophore with a wide range of documented biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov However, significant potential for discovery remains.
One of the most critical areas for future research is the elucidation of specific molecular targets . While many derivatives show potent antimicrobial effects, their precise mechanisms of action are often unknown. nih.gov Identifying these targets is crucial for rational drug design and overcoming microbial resistance. One known target is the NorA efflux pump in bacteria, and C2-arylated benzo[b]thiophenes have been identified as potent inhibitors, suggesting a path for combating resistance to other antibiotics. nih.gov
Beyond known activities, there are several underexplored therapeutic areas:
Antiangiogenic Agents : A new class of 2-anilino-3-cyanobenzothiophenes (2,3-ACBTs) was recently shown to have potent antiangiogenic properties. documentsdelivered.comnih.govfigshare.com These compounds inhibit the formation of new blood vessels, a critical process in tumor growth, by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and disrupting the Akt/Src signaling pathway. nih.govfigshare.com This opens a new avenue for developing benzo[b]thiophene-based cancer therapies.
Neurodegenerative Diseases : While some derivatives have been explored as cholinesterase inhibitors for Alzheimer's disease, the full potential of this scaffold in neurology is untapped. nih.govmdpi.com Their ability to interact with various receptors and enzymes, such as histamine (B1213489) H3 antagonists and fatty acid amide hydrolase (FAAH) inhibitors, suggests potential applications in a wider range of neurological and psychiatric disorders. nih.gov
Antiviral and Antiparasitic Agents : Compared to antibacterial and antifungal research, the activity of benzo[b]thiophenes against viruses and parasites is relatively unexplored. Given their broad biological activity, this represents a promising area for future screening and discovery programs.
Table 2: Known and Potential Biological Targets for Benzo[b]thiophene Derivatives
| Target Class | Specific Target Example | Therapeutic Indication | Status/Potential | Reference(s) |
|---|---|---|---|---|
| Receptors | Estrogen Receptor | Osteoporosis, Breast Cancer | Established (e.g., Raloxifene) | google.com |
| Histamine H3 | Neurological Disorders | Investigational | nih.gov | |
| VEGFR2 | Cancer (Angiogenesis) | Emerging Research | nih.gov, figshare.com | |
| Enzymes | 5-Lipoxygenase | Inflammation (Asthma) | Established (e.g., Zileuton) | chemenu.com |
| Cholinesterases | Alzheimer's Disease | Investigational | nih.gov, mdpi.com | |
| Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation | Investigational | nih.gov | |
| Rho Kinase | Cardiovascular Disease | Investigational | nih.gov | |
| Transporters | NorA Efflux Pump | Bacterial Infections | Emerging Research | nih.gov |
Advanced Materials with Benzo[b]thiophene Scaffolds
The inherent properties of the benzo[b]thiophene system—rigidity, planarity, and a sulfur atom that facilitates intermolecular interactions—make it a highly attractive building block for advanced organic materials, particularly in the field of electronics.
The primary application is in organic semiconductors . Benzo[b]thiophene derivatives are widely used as the active channel material in OTFTs. The performance of these devices is highly dependent on the molecular structure, which influences the packing of molecules in the solid state and, consequently, the charge carrier mobility. Researchers have synthesized and tested numerous derivatives to optimize these properties. morressier.comrsc.org
A particularly promising scaffold is benzo[b]thieno[2,3-d]thiophene (BTT) , a fused three-ring system. Materials based on the BTT core have been shown to be high-performance, solution-processable p-type (hole-transporting) semiconductors. Fabricated OTFTs using BTT derivatives have demonstrated excellent performance, with high hole mobilities and current on/off ratios exceeding 10⁷, making them suitable for applications in flexible displays and sensors. rsc.orgmdpi.com
Another important class is benzothienobenzothiophenes (BTBTs) . These molecules, which contain two fused benzo[b]thiophene units, are renowned for their high charge-transport capabilities. They can be engineered to create highly crystalline thin films with well-ordered molecular packing, which is ideal for efficient two-dimensional charge transport. BTBT-based materials have achieved some of the highest mobilities for organic semiconductors, making them prime candidates for next-generation, high-performance, and potentially transparent electronics. researchgate.net
Future work in this area will likely focus on:
Synthesizing novel fused-ring systems based on the benzo[b]thiophene motif to further enhance charge mobility and stability.
Developing n-type (electron-transporting) benzo[b]thiophene semiconductors to enable the fabrication of complementary circuits, which are more power-efficient.
Improving the processability and stability of these materials for large-area and low-cost manufacturing of electronic devices.
Q & A
Basic Synthesis Methods
Q: What are the established synthetic routes for preparing 7-Bromo-2-methylbenzo[b]thiophene, and how do reaction conditions influence yield? A: The compound can be synthesized via AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes, a method optimized for brominated thiophene derivatives . Alternative routes include Cu(I)-catalyzed oxidation of methylthiobenzene derivatives to form the benzo[b]thiophene core, followed by bromination at the 7-position . Key parameters affecting yield include:
- Catalyst selection : AuCl provides high regioselectivity for brominated products, while Cu(I) catalysts favor oxidation steps.
- Temperature : Cyclization reactions typically require 80–100°C, whereas bromination may need lower temps (0–25°C) to avoid side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency.
Advanced Reaction Optimization
Q: How can researchers optimize reaction conditions to minimize byproducts in the bromination of 2-methylbenzo[b]thiophene? A: Controlled bromination requires:
- Stoichiometric control : Use 1.05–1.1 equivalents of N-bromosuccinimide (NBS) to avoid di-bromination .
- Radical inhibitors : Additions like TEMPO suppress radical pathways, improving selectivity for the 7-position .
- In situ monitoring : HPLC or GC-MS tracking of reaction progress helps terminate at the mono-brominated stage .
Basic Characterization Techniques
Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Essential techniques include:
Advanced Computational Analysis
Q: How can DFT/B3LYP calculations predict electronic properties relevant to optoelectronic applications? A: Density Functional Theory (DFT) at the B3LYP/6-31G* level enables:
- HOMO-LUMO analysis : Determines bandgap (e.g., ~3.2 eV for this compound), critical for charge transport in OLEDs .
- Electrostatic potential mapping : Identifies reactive sites for further functionalization (e.g., sulfur atom nucleophilicity) .
Toxicity and Safety
Q: What safety precautions are necessary when handling this compound in laboratory settings? A: Key precautions include:
- Ventilation : Use fume hoods due to potential release of HBr during decomposition .
- PPE : Nitrile gloves and goggles to prevent skin/eye contact (LD50 data suggests moderate toxicity in rodent models) .
- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
Advanced Applications in Optoelectronics
Q: How does this compound function as a building block in OLED emitters? A: Its rigid π-conjugated structure enhances electroluminescence efficiency. Example applications:
- Phosphorescent Ir(III) complexes : Incorporate dibenzo[b,d]thiophene derivatives to achieve external quantum efficiencies (EQE) up to 16.6% in solution-processed OLEDs .
- Host-guest systems : Blending with electron-transport materials (e.g., TPBi) improves device stability .
Data Contradictions in Synthetic Literature
Q: How should researchers address discrepancies in reported yields for AuCl-catalyzed syntheses? A: Variations arise from:
- Catalyst purity : Commercial AuCl may contain stabilizers; recrystallization improves activity .
- Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of intermediates .
- Substrate ratios : Optimize ethynylbenzene:t-butylsulfanyl ratio (1:1.2) to suppress dimerization .
Advanced Derivatization Strategies
Q: What cross-coupling reactions are effective for functionalizing this compound? A: Key reactions include:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
